4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide
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Overview
Description
4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyridine rings and a benzenesulfonamide group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Rings: The initial step involves the synthesis of the pyridine rings through a series of condensation reactions. This may involve the use of reagents such as acetaldehyde and ammonia under controlled temperature and pressure conditions.
Coupling of Pyridine Rings: The next step is the coupling of the pyridine rings to form the core structure. This can be achieved using palladium-catalyzed cross-coupling reactions.
Introduction of the Benzenesulfonamide Group: The final step involves the introduction of the benzenesulfonamide group through sulfonation reactions. This step may require the use of sulfuric acid or other sulfonating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines.
Scientific Research Applications
4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(2-Pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide
- 4-{[4-(5-Methyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide
Uniqueness
Compared to similar compounds, 4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide is unique due to the presence of the 5,6-dimethyl groups on the pyridine rings. These groups can influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H21N5O3S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[[4-(5,6-dimethyl-2-pyridin-2-ylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C23H21N5O3S/c1-15-13-21(23(27-16(15)2)20-5-3-4-11-25-20)31-18-10-12-26-22(14-18)28-17-6-8-19(9-7-17)32(24,29)30/h3-14H,1-2H3,(H,26,28)(H2,24,29,30) |
InChI Key |
MOALCIOHALXUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)C2=CC=CC=N2)OC3=CC(=NC=C3)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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